molecular formula C19H26N2O2 B5486217 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one

4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one

Número de catálogo B5486217
Peso molecular: 314.4 g/mol
Clave InChI: KWNZVABICVIOKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one, also known as DMPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has attracted the attention of researchers due to its potential applications in the field of pharmacology. DMPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mecanismo De Acción

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one is not fully understood. However, it has been proposed that 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one exerts its pharmacological effects by modulating the activity of neurotransmitters such as dopamine and serotonin. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has been found to selectively inhibit MAO-B, which is responsible for the metabolism of dopamine and other neurotransmitters. This inhibition leads to an increase in the levels of dopamine and other neurotransmitters, which may contribute to the anticonvulsant, analgesic, and anti-inflammatory effects of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one.
Biochemical and Physiological Effects
4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has also been found to exhibit selective inhibition of MAO-B, which may contribute to its potential use in the treatment of Parkinson's disease. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has been found to be well-tolerated in animal studies, with no significant adverse effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has been found to exhibit various pharmacological activities, making it a promising candidate for drug development. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has also been found to be well-tolerated in animal studies, with no significant adverse effects.
One limitation of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one. Another limitation is that 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has not been extensively studied in humans. Further clinical studies are needed to evaluate the safety and efficacy of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one in humans.

Direcciones Futuras

There are several future directions for the research and development of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one. One direction is to further investigate the mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one. This will help to elucidate the exact pharmacological effects of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one and may lead to the development of more selective and potent compounds. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one in animal models of Parkinson's disease. If these studies are successful, clinical trials in humans may be warranted.
In addition, 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one may have potential applications in other neurological disorders such as epilepsy and chronic pain. Further research is needed to evaluate the potential of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one in these areas. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one may also have potential applications in the field of drug discovery. Further research is needed to evaluate the potential of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one as a lead compound for the development of new drugs.
Conclusion
In conclusion, 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of pharmacology. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. Further research is needed to elucidate the exact mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one and to evaluate its safety and efficacy in humans. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one may have potential applications in the treatment of Parkinson's disease, epilepsy, chronic pain, and other neurological disorders. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one may also have potential applications in the field of drug discovery.

Métodos De Síntesis

4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one can be synthesized using a multi-step process. The first step involves the synthesis of 2-methylphenylpiperidin-2-one by reacting 2-methylphenylacetonitrile with ethylene glycol in the presence of sodium ethoxide. The second step involves the reaction of 2-methylphenylpiperidin-2-one with 3,5-dimethylpiperidine-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one.

Aplicaciones Científicas De Investigación

4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has been found to exhibit various pharmacological activities, making it a promising candidate for drug development. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one has also been found to exhibit selective inhibition of monoamine oxidase B (MAO-B), an enzyme that plays a role in the metabolism of dopamine and other neurotransmitters. This selective inhibition of MAO-B makes 4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one a potential candidate for the treatment of Parkinson's disease.

Propiedades

IUPAC Name

4-(3,5-dimethylpiperidine-1-carbonyl)-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-8-14(2)11-20(10-13)19(23)16-9-18(22)21(12-16)17-7-5-4-6-15(17)3/h4-7,13-14,16H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNZVABICVIOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.